molecular formula C5H3ClN4 B3036505 5-Amino-3-chloropyrazine-2-carbonitrile CAS No. 34617-65-7

5-Amino-3-chloropyrazine-2-carbonitrile

Cat. No.: B3036505
CAS No.: 34617-65-7
M. Wt: 154.56 g/mol
InChI Key: SGCMXKBMMUXENL-UHFFFAOYSA-N
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Description

5-Amino-3-chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3ClN4 It is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 3-position, and a nitrile group at the 2-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-chloropyrazine-2-carbonitrile typically involves the chlorination of pyrazine derivatives followed by the introduction of the amino and nitrile groups. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to introduce the chlorine atom at the 3-position. This is followed by a series of reactions to introduce the nitrile group at the 2-position and the amino group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial in industrial settings to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-chloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines and related structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazine derivatives, while condensation reactions can produce imines and related compounds .

Biological Activity

5-Amino-3-chloropyrazine-2-carbonitrile (C₅H₃ClN₄) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group at the 5-position, a chlorine atom at the 3-position, and a cyano group at the 2-position of the pyrazine ring. This unique substitution pattern contributes to its reactivity and biological interactions.

Biological Activity

The biological activity of this compound is primarily linked to its role in synthesizing various pharmacologically active compounds. Notably, it has been identified as a precursor in the development of tuberculostatic agents , which are critical in combating tuberculosis. The compound's structural characteristics allow it to interact effectively with biological targets, making it a candidate for further drug development.

The mechanism of action for this compound involves its ability to undergo nucleophilic substitution reactions due to the presence of the chlorine atom, facilitating the integration of various functional groups. The cyano group also allows for transformations such as hydrolysis and reduction, enhancing its utility in synthesizing complex molecules.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material : The synthesis often begins with pyrazine derivatives.
  • Chlorination : Regioselective chlorination introduces the chlorine atom.
  • Cyanation : Following chlorination, cyanation introduces the cyano group.
  • Amination : Finally, an amino group is introduced at the appropriate position.

These methods can vary based on desired yields and purity levels, often employing catalysts and controlled conditions to optimize production efficiency .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, derivatives synthesized from this compound demonstrated minimum inhibitory concentrations (MICs) as low as 3.91 µg/mL .
  • Pharmacological Applications : The compound has been explored for its role in developing anti-inflammatory and antiviral drugs, showcasing its versatility in medicinal chemistry .
  • Structure-Activity Relationship (SAR) : Studies have elucidated the SAR for compounds related to this compound, indicating that specific substitutions can enhance biological activity while maintaining selectivity against non-target proteins .

Comparative Analysis

The following table summarizes relevant compounds related to this compound, highlighting their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundAmino at 5-position, Cl at 3-positionTuberculostatic activity
3-Amino-5-chloropyrazineLacks cyano groupAntimicrobial activity
6-Amino-3-chloro-pyrazineVariation in chlorine positioningReduced efficacy
4-Amino-2-cyanopyrazineDifferent positioning of functional groupsPotential anti-inflammatory

Properties

IUPAC Name

5-amino-3-chloropyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-3(1-7)9-2-4(8)10-5/h2H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCMXKBMMUXENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C#N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-6-chloropyrazin-2-amine (1.00 g, 4.8 mmol), copper (I) iodide (914 mg, 4.8 mmol), 18-crown-6 (95 mg, 0.36 mmol) and tetrakis(triphenylphosphine)palladium (0) (83 mg, 0.072 mmol) was suspended in dry DMF (20 mL) and a stream of nitrogen was passed through it for 5 minutes. Potassium cyanide (312 mg, 4.8 mmol) was added and the mixture was stirred at room temperature for 30 minutes, then refluxed at 200° C. for 3 hours. The mixture was cooled and diluted with EtOAc and absorbed onto silica gel (10 g). DMF was removed by evaporation in a Genevac evaporator. The product was purified by flash chromatography, eluting with 1:1 ethyl acetate-hexane, to yield the title compound as a yellow solid (607 mg, 3.93 mmol, 82%). 1H NMR (d6-DMSO, 400 MHz) δ 8.1 (br s, 2H), 7.87 (s, 1H). LC-MS (1) Rt=1.20 min; m/z (ESI−) 153 (M−H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
914 mg
Type
catalyst
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Quantity
95 mg
Type
catalyst
Reaction Step One
Quantity
312 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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